molecular formula C22H19N5O3S B12032971 3-(4-(4-Ethoxyphenyl)-5-((4-nitrobenzyl)sulfanyl)-4H-1,2,4-triazol-3-YL)pyridine

3-(4-(4-Ethoxyphenyl)-5-((4-nitrobenzyl)sulfanyl)-4H-1,2,4-triazol-3-YL)pyridine

Cat. No.: B12032971
M. Wt: 433.5 g/mol
InChI Key: LUAVZPLYDMIAHK-UHFFFAOYSA-N
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Description

3-(4-(4-Ethoxyphenyl)-5-((4-nitrobenzyl)sulfanyl)-4H-1,2,4-triazol-3-YL)pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and various substituents including ethoxyphenyl and nitrobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Ethoxyphenyl)-5-((4-nitrobenzyl)sulfanyl)-4H-1,2,4-triazol-3-YL)pyridine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with the triazole intermediate.

    Substitution Reactions: The ethoxyphenyl and nitrobenzyl groups are introduced through substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Ethoxyphenyl)-5-((4-nitrobenzyl)sulfanyl)-4H-1,2,4-triazol-3-YL)pyridine can undergo various chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrobenzyl group can yield nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

3-(4-(4-Ethoxyphenyl)-5-((4-nitrobenzyl)sulfanyl)-4H-1,2,4-triazol-3-YL)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(4-Ethoxyphenyl)-5-((4-nitrobenzyl)sulfanyl)-4H-1,2,4-triazol-3-YL)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Ethoxyphenyl)-2-((3-Fluorobenzyl)sulfanyl)-4(3H)-quinazolinone
  • 2-((2,4-Dichlorobenzyl)sulfanyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
  • 4-Chlorophenyl 4-Ethoxyphenyl Sulfone

Uniqueness

3-(4-(4-Ethoxyphenyl)-5-((4-nitrobenzyl)sulfanyl)-4H-1,2,4-triazol-3-YL)pyridine is unique due to its specific combination of functional groups and the presence of both triazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H19N5O3S

Molecular Weight

433.5 g/mol

IUPAC Name

3-[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C22H19N5O3S/c1-2-30-20-11-9-18(10-12-20)26-21(17-4-3-13-23-14-17)24-25-22(26)31-15-16-5-7-19(8-6-16)27(28)29/h3-14H,2,15H2,1H3

InChI Key

LUAVZPLYDMIAHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4

Origin of Product

United States

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